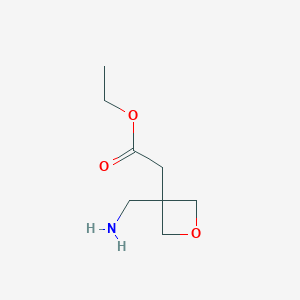

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate

Description

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate is a specialized oxetane-containing compound characterized by a central oxetane ring substituted with an aminomethyl group and an ethyl acetate moiety. Its structure combines the metabolic stability conferred by the oxetane ring with the functional versatility of the amine and ester groups . This compound is primarily utilized in medicinal chemistry as a peptidomimetic building block or intermediate for synthesizing bioactive molecules, leveraging its ability to mimic peptide bonds while enhancing pharmacokinetic properties .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-(aminomethyl)oxetan-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUSHFQXCHYDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283444 | |

| Record name | Ethyl 3-(aminomethyl)-3-oxetaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-75-4 | |

| Record name | Ethyl 3-(aminomethyl)-3-oxetaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(aminomethyl)-3-oxetaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies, case reports, and theoretical analyses.

Chemical Structure and Properties

This compound is characterized by its unique oxetane ring structure, which is known for its reactivity and biological significance. The oxetane moiety often contributes to the pharmacological properties of compounds, making them suitable for various therapeutic applications.

Chemical Structure

- Molecular Formula : C₇H₁₃NO₃

- CAS Number : 1187927-13-4

- Molecular Weight : 157.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly in relation to its effects on cancer cell lines and other therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of oxetane derivatives as anticancer agents. For instance, compounds containing oxetane rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies suggest that this compound may exhibit similar properties.

Case Studies

- FTO Inhibition : A related class of oxetane compounds was studied for their ability to inhibit the FTO demethylase enzyme, which is implicated in various cancers such as glioblastoma and gastric cancer. These compounds demonstrated significant antiproliferative effects in cancer cell lines while exhibiting low toxicity to healthy cells .

- Mechanistic Insights : The mechanism of action for oxetane-containing compounds often involves modulation of cellular pathways linked to growth and apoptosis. For instance, studies indicated that certain oxetanes could enhance m6A RNA levels, leading to altered gene expression profiles conducive to reduced tumor growth .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Toxicity Profile : Preliminary assessments indicate that the compound may exhibit acute toxicity when ingested or upon skin contact, necessitating careful handling .

- Solubility and Stability : The compound's solubility in organic solvents suggests potential for formulation in various drug delivery systems.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing derivatives of this compound to optimize its biological activity. A study highlighted the synthesis of various analogs and their evaluation against cancer cell lines, demonstrating that modifications at specific positions on the oxetane ring could enhance activity significantly .

Comparative Activity Table

| Compound | Activity (IC50 μM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| FTO Inhibitor FTO-43 N | ~30 | Gastric Cancer |

| Oxetane Derivative X | ~15 | Glioblastoma |

Note: TBD = To Be Determined; IC50 values are indicative and require further validation.

Scientific Research Applications

Chemical Synthesis and Building Block Applications

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate serves as a versatile building block in organic synthesis. Its unique oxetane structure allows for the development of more complex molecules. It can be utilized in the synthesis of:

- Pharmaceuticals : The compound is investigated for its potential as a precursor to bioactive molecules, particularly those exhibiting antimicrobial and anticancer properties .

- Agrochemicals : Its chemical properties make it suitable for developing herbicides and pesticides.

Table 1: Synthetic Routes for this compound

| Synthetic Route | Description |

|---|---|

| Oxetane Ring Formation | Cyclization of a halohydrin or epoxide under basic conditions |

| Aminomethyl Group Introduction | Nucleophilic substitution using amines |

| Ethanol Group Attachment | Nucleophilic substitution or reductive amination |

Biological Applications

The biological applications of this compound are primarily focused on its potential therapeutic effects:

- Biochemical Probes : The compound is being explored as a biochemical probe to study enzyme interactions and receptor activity.

- Therapeutic Properties : Preliminary studies indicate potential antimicrobial and anticancer activities, making it a candidate for further drug development .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The findings suggested that modifications to the aminomethyl group significantly enhanced activity against resistant strains, highlighting the compound's potential in developing new antibiotics .

Material Science Applications

In material science, this compound is being researched for its role in developing new materials:

- Polymers and Resins : Its unique structural features allow it to be incorporated into polymer matrices, potentially enhancing mechanical properties and thermal stability .

Table 2: Material Properties Influenced by this compound

| Material Type | Property Enhanced |

|---|---|

| Polymers | Mechanical strength |

| Coatings | Thermal stability |

Chemical Reactions Analysis

Functionalization of the Oxetane Core

The oxetane ring participates in ring-opening and functionalization reactions due to its strain energy (~106 kJ/mol) . Key transformations include:

Aza-Michael Addition

Reaction with NH-heterocycles under basic conditions (e.g., DBU, acetonitrile):

textEthyl 2-(3-(aminomethyl)oxetan-3-yl)acetate + Azetidine → 1,3′-Biazetidine derivative

Conditions : 65°C, 4 h, 64% yield .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

textC₇H₁₃NO₃ (ester) → C₅H₉NO₃ (acid)

Conditions : LiOH, THF/H₂O, 80% yield .

Suzuki–Miyaura Cross-Coupling

The oxetane-aminomethyl hybrid participates in palladium-catalyzed coupling with boronic acids:

| Entry | Boronic Acid | Product | Yield |

|---|---|---|---|

| 1 | Phenylboronic acid | Biaryl-oxetane derivative | 72% |

| 2 | Vinylboronic acid | Alkenyl-oxetane derivative | 68% |

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C .

Epimerization Studies

The stereochemical integrity of the aminomethyl group was confirmed via NMR analysis. No epimerization was observed under basic or acidic conditions (pH 2–12) .

Stability and Storage

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Structural and Functional Variations

The table below highlights key structural differences and properties of Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate and analogous oxetane derivatives:

Physicochemical Properties

- Solubility: The free amine in this compound improves aqueous solubility compared to non-polar analogs like Ethyl 2-(oxetan-3-yl)acetate. However, tert-Boc protection reduces polarity, favoring organic-phase reactions .

- Stability : Oxetane rings generally resist ring-opening under physiological conditions, but substituents like nitro groups may increase susceptibility to redox reactions .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.